This compound is classified under several categories:
The synthesis of 6-bromo-3-methyl-2H,3H-[1,3]oxazolo[4,5-b]pyridin-2-one can be achieved through various methods. One notable approach involves a one-step synthesis method as detailed in a Chinese patent (CN103709174A) . This method typically includes the following steps:
The yield and purity of the synthesized compound can be optimized by adjusting parameters such as temperature and reaction time.
The molecular structure of 6-bromo-3-methyl-2H,3H-[1,3]oxazolo[4,5-b]pyridin-2-one features several key characteristics:
The crystallographic data reveals that all non-hydrogen atoms lie in a common plane with an RMS deviation of 0.017 Å. The crystal system is triclinic with specific dimensions that include:
6-Bromo-3-methyl-2H,3H-[1,3]oxazolo[4,5-b]pyridin-2-one can participate in various chemical reactions due to its functional groups:
These reactions are significant for developing pharmaceuticals and other biologically active compounds.
The mechanism of action for compounds like 6-bromo-3-methyl-2H,3H-[1,3]oxazolo[4,5-b]pyridin-2-one often involves interactions with biological targets such as enzymes or receptors:
Research indicates that derivatives of this compound exhibit anti-inflammatory properties and potential therapeutic effects against cancer .
The physical and chemical properties of 6-bromo-3-methyl-2H,3H-[1,3]oxazolo[4,5-b]pyridin-2-one include:
These properties are crucial for its application in synthetic chemistry and pharmacology .
6-Bromo-3-methyl-2H,3H-[1,3]oxazolo[4,5-b]pyridin-2-one has several scientific applications:
The compound 6-bromo-3-methyl-2H,3H-[1,3]oxazolo[4,5-b]pyridin-2-one (CAS: 122451-00-7) follows systematic IUPAC naming conventions for fused heterocyclic systems. The parent scaffold is oxazolo[4,5-b]pyridine, indicating a fusion where the oxazole ring (positions 4-5) bonds to the pyridine ring between atoms b and the adjacent carbon. The prefix "6-bromo" specifies bromine substitution at position 6 of the pyridine ring, while "3-methyl" denotes a methyl group attached to the nitrogen at position 3 of the oxazole ring. The suffix "2-one" designates a ketone at position 2 of the oxazole moiety. Alternative names include 6-bromo-3-methyl-3H-[1,3]oxazolo[4,5-b]pyridin-2-one, emphasizing the 3H-tautomer [2]. Non-methylated analogues (e.g., 6-bromo-3H-oxazolo[4,5-b]pyridin-2-one, CAS: 21594-52-5) lack the N-methyl substitution, altering tautomeric behavior [1] [4].
Table 1: Nomenclature and Identifiers
Compound | Systematic Name | CAS | Molecular Formula |
---|---|---|---|
Methylated Derivative | 6-Bromo-3-methyl-2H,3H-[1,3]oxazolo[4,5-b]pyridin-2-one | 122451-00-7 | C₇H₅BrN₂O₂ |
Non-Methylated Analog | 6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one | 21594-52-5 | C₆H₃BrN₂O₂ |
X-ray crystallography and computational studies reveal a planar fused ring system with slight puckering at the methyl-substituted nitrogen. The methyl group at N3 adopts a syn-periplanar conformation relative to the carbonyl oxygen, minimizing steric repulsion. The bromine atom at C6 lies coplanar with the pyridine ring, facilitating resonance effects. Tautomeric equilibria involve N-H/N-methyl exchange:
The fused oxazole-pyridine system exhibits significant π-delocalization, evidenced by bond length uniformity:
Bromine at C6 exerts a strong −M effect, reducing electron density at C5/C7 (NBO charge: C5 = +0.32 e). The methyl group at N3 exhibits a moderate +I effect, increasing electron density at adjacent atoms (NBO charge: N3 = −0.45 e vs. −0.51 e in non-methylated form). UV-Vis spectra show λₘₐₓ at 290 nm (π→π) and 245 nm (n→π), with bromine red-shifting absorption by 15 nm versus non-halogenated analogues. Cyclic voltammetry reveals irreversible reduction at −1.42 V (vs. SCE), attributed to electron-withdrawing carbonyl and bromine [2] [5].
Table 2: Spectral and Electronic Properties
Property | 6-Bromo-3-methyl Derivative | 6-Bromo Non-Methylated Analog |
---|---|---|
UV-Vis λₘₐₓ (nm) | 290, 245 | 285, 240 |
¹³C NMR (Carbonyl C) | 158.9 ppm | 159.3 ppm |
Predicted pKa (Oxazole N) | 2.42 ± 0.20 | 1.85 ± 0.20 |
HOMO-LUMO Gap (eV) | 4.1 (DFT) | 4.3 (DFT) |
Tautomer Stability: The 3-methyl group locks the lactam form, eliminating tautomeric equilibria. Non-methylated analogues exhibit solvent-dependent lactam↔lactim ratios (e.g., 9:1 in DMSO) [1] [4].
Electronic Effects: Methyl substitution increases electron density at N3 by 0.06 e (NBO analysis), marginally elevating HOMO energy (−6.8 eV vs. −6.9 eV for non-methylated). This enhances nucleophilicity at N3, impacting metal coordination or electrophilic reactions [5].
Spectral Shifts: ¹H NMR shows significant differences:
Reactivity: Bromine in both compounds facilitates cross-coupling (e.g., Suzuki). However, the non-methylated analogue undergoes unwanted N-alkylation under basic conditions, whereas the methylated derivative is inert. Conversely, the N-H group in non-methylated variants allows hydrogen bonding in crystal packing, increasing melting points by 20–30°C [2] [4] [6].
Table 3: Physicochemical Comparison
Parameter | 6-Bromo-3-methyl | 6-Bromo Non-Methylated |
---|---|---|
Melting Point | Not reported | >250°C (decomp) |
Density (g/cm³) | 1.810 ± 0.06 | ~1.85 (predicted) |
log P (Predicted) | 1.56 | 1.08 |
Water Solubility | Low | Low |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7